

Application Notes & Protocols: Analytical Standards for Methyl 4-ethylbenzoate

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Compound of Interest

Compound Name: Methyl 4-ethylbenzoate

Cat. No.: B1265719

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These application notes provide a comprehensive overview of the analytical standards and quality control protocols for **Methyl 4-ethylbenzoate**. The following sections detail the physicochemical properties, analytical methodologies for identity and purity assessment, and example protocols.

Physicochemical Properties

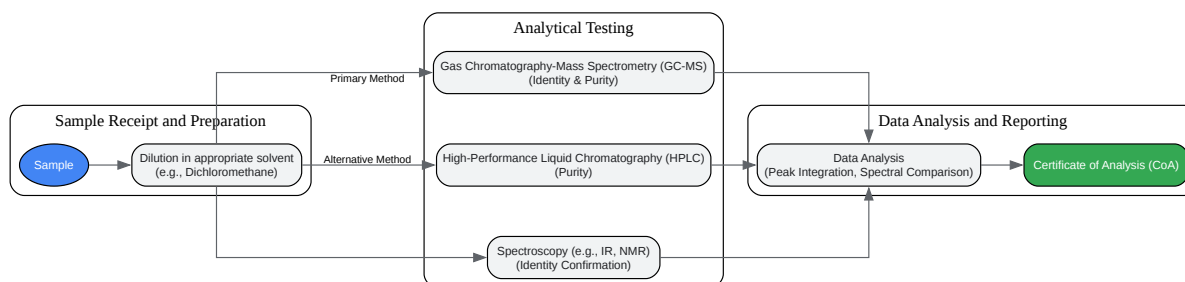
A thorough understanding of the physicochemical properties of **Methyl 4-ethylbenzoate** is fundamental for its analysis. Key identifying information is summarized in the table below.

Property	Value	Reference
CAS Number	7364-20-7	[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
IUPAC Name	methyl 4-ethylbenzoate	[1]
Synonyms	4-Ethylbenzoic acid methyl ester, Methyl p-ethylbenzoate	[3]
Physical Form	Liquid	[1]
Purity (Typical)	≥98%	[1][4]
Storage	Sealed in dry, room temperature	[1]

Analytical Methodologies

The primary analytical techniques for the quality control of **Methyl 4-ethylbenzoate** are Gas Chromatography (GC) for purity and impurity profiling, and spectroscopic methods for identity confirmation. High-Performance Liquid Chromatography (HPLC) can also be employed as an alternative chromatographic method.

Workflow for Analytical Quality Control of **Methyl 4-ethylbenzoate**



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Caption: Workflow for the analytical quality control of **Methyl 4-ethylbenzoate**.

Experimental Protocols

This protocol is adapted from general methods for analyzing benzoate esters and is suitable for determining the purity of **Methyl 4-ethylbenzoate**.^[5]

Objective: To determine the percentage purity of **Methyl 4-ethylbenzoate** and to identify and quantify any impurities.

Instrumentation and Materials:

- Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary Column: A non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane) is typically used.^[5]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).^[5]
- Injector and Detector Temperature: 250°C.^[5]

- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.[5]
- Sample Preparation: Prepare a 1 mg/mL solution of **Methyl 4-ethylbenzoate** in a suitable solvent like dichloromethane.

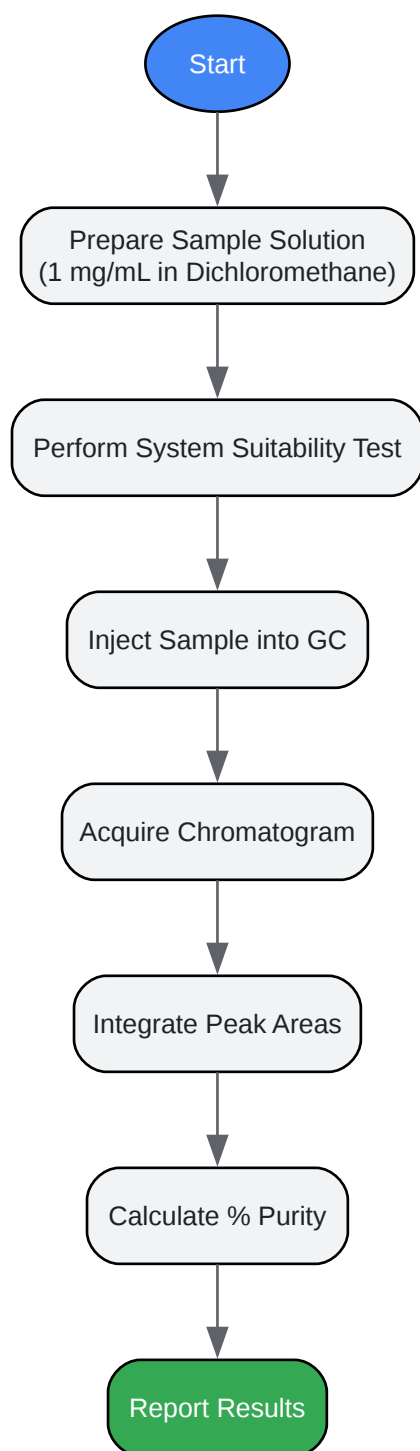
Procedure:

- System Suitability: Inject a standard solution of **Methyl 4-ethylbenzoate** to ensure the system is performing correctly. Check for peak shape, retention time, and detector response.
- Sample Analysis: Inject 1 µL of the prepared sample solution into the GC.
- Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.
- Data Processing: Integrate the area of all peaks in the chromatogram. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Acceptance Criteria:

- Purity: $\geq 98.0\%$
- Individual Impurities: Report any impurity exceeding 0.1%.

Logical Diagram for GC Purity Determination



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Caption: Step-by-step workflow for GC purity determination.

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure of **Methyl 4-ethylbenzoate**.

While a specific IR spectrum for **Methyl 4-ethylbenzoate** is not readily available in the provided search results, data for the similar compound Ethyl 4-methylbenzoate can be found in the NIST WebBook, which can provide an indication of the expected functional group absorptions.[6]

Objective: To confirm the identity of the material as **Methyl 4-ethylbenzoate**.

A. Infrared (IR) Spectroscopy

- Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides a fingerprint of the molecule's functional groups.
- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm^{-1}).
- Interpretation: The obtained spectrum should be compared to a reference spectrum of **Methyl 4-ethylbenzoate**. Key expected absorptions include:
 - C=O stretch (ester): $\sim 1720 \text{ cm}^{-1}$
 - C-O stretch: ~ 1280 and 1110 cm^{-1}
 - Aromatic C=C stretches: ~ 1610 and 1510 cm^{-1}
 - C-H stretches (aromatic and aliphatic): ~ 3100 - 2850 cm^{-1}

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.

- Interpretation: The chemical shifts, splitting patterns, and integrations in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, should be consistent with the structure of **Methyl 4-ethylbenzoate**. Published spectral data for similar compounds can be used for comparison.^[7]

Certificate of Analysis (CoA) Data

A typical Certificate of Analysis for **Methyl 4-ethylbenzoate** would include the following information. The data presented here is a representative example based on available information.

Test	Specification	Result	Method
Appearance	Colorless Liquid	Conforms	Visual
Identity by IR	Conforms to reference spectrum	Conforms	IR Spectroscopy
Purity by GC	$\geq 98.0\%$	99.5%	Gas Chromatography
Water Content	$\leq 0.5\%$	0.1%	Karl Fischer Titration

Disclaimer: The protocols and data presented in these application notes are for informational purposes only and should be adapted and validated by the user for their specific application. It is recommended to consult official pharmacopeias and regulatory guidelines for the most current and detailed analytical procedures.

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